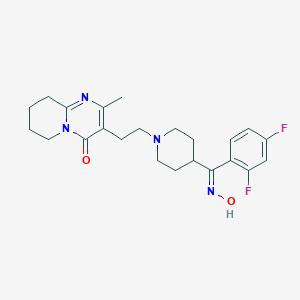

Risperidone E-Oxime

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[4-[(Z)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F2N4O2/c1-15-18(23(30)29-10-3-2-4-21(29)26-15)9-13-28-11-7-16(8-12-28)22(27-31)19-6-5-17(24)14-20(19)25/h5-6,14,16,31H,2-4,7-13H2,1H3/b27-22- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCINVRBDDVLDW-QYQHSDTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)/C(=N/O)/C4=C(C=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201035868 | |

| Record name | Risperidone Z-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201035868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132961-05-8 | |

| Record name | 3-[2-[4-[(Z)-(2,4-Difluorophenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132961-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Risperidone Z-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132961058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Risperidone Z-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201035868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-{4-[(Z)-(2,4-DIFLUOROPHENYL)(HYDROXYIMINO)METHYL]PIPERIDIN-1-YL}ETHYL)-2-METHYL-6,7,8,9-TETRAHYDRO-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RISPERIDONE Z-OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D16ZRA893 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Risperidone E-Oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risperidone, an atypical antipsychotic, is a cornerstone in the management of various psychiatric disorders. Its therapeutic efficacy is intrinsically linked to its chemical structure, a benzisoxazole derivative. During the synthesis of risperidone, several related substances can be formed, one of which is the geometric isomer of the oxime intermediate, specifically the (E)-isomer, known as Risperidone E-Oxime. While the (Z)-isomer is the productive intermediate that cyclizes to form the active pharmaceutical ingredient, the (E)-isomer is considered a process-related impurity.[1][2] Understanding the synthesis and characterization of this compound is paramount for the development of robust manufacturing processes and for ensuring the purity and safety of the final drug product. This guide provides a comprehensive overview of the synthesis, isolation, and detailed characterization of this compound, offering insights for researchers and professionals in drug development and quality control.

The Significance of Isomeric Purity in Risperidone Synthesis

The formation of the benzisoxazole ring in risperidone is a critical step that proceeds from a key oxime intermediate. This oxime exists as two geometric isomers: (E) and (Z). It is the (Z)-isomer that undergoes intramolecular cyclization to yield risperidone. The (E)-isomer, this compound, is sterically hindered from this cyclization and therefore represents a non-productive pathway, leading to its classification as an impurity.[3][4] The presence of this compound in the final drug product is undesirable and must be controlled to meet stringent regulatory requirements. Therefore, a thorough understanding of its formation and properties is essential for process optimization and impurity profiling.

Synthesis and Isolation of this compound

A targeted synthesis focusing on the isolation of this compound is not commonly reported in the literature, as the primary goal is typically to minimize its formation. However, based on general principles of oxime synthesis and methods for separating geometric isomers, a plausible synthetic and isolation strategy can be devised. The synthesis of the risperidone oxime intermediate generally involves the reaction of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime.[5] The formation of the E/Z mixture of the latter is a key step.

Stereoselective Synthesis Approach

Literature on the stereoselective synthesis of oximes suggests that the choice of catalyst can influence the isomeric ratio. For instance, the use of copper sulfate (CuSO₄) has been shown to favor the formation of (E)-isomers of certain oximes.[1][6][7]

A proposed synthetic pathway is outlined below:

Experimental Protocol: Synthesis of Risperidone Oxime (E/Z Mixture)

The following protocol is a generalized procedure based on known oximation reactions and the synthesis of related risperidone impurities.[5][8]

-

Oximation of the Ketone:

-

To a solution of (2,4-difluorophenyl)(piperidin-4-yl)methanone in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride and a catalytic amount of copper (II) sulfate.

-

The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting ketone.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated to yield a mixture of (E)- and (Z)-isomers of (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime.

-

-

Alkylation to form Risperidone Oxime Mixture:

-

The mixture of oxime isomers is then reacted with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in the presence of a base (e.g., sodium carbonate) and a suitable solvent (e.g., acetonitrile).

-

The reaction is heated to reflux and monitored by TLC or HPLC.

-

After completion, the reaction mixture is worked up by filtering the inorganic salts and concentrating the filtrate. The resulting crude product is a mixture of this compound and Risperidone Z-Oxime.

-

Isolation and Purification of the (E)-Isomer

The separation of the (E) and (Z) isomers is the most critical step. Several techniques can be employed:

-

Chromatography: Column chromatography using silica gel is a common method for separating geometric isomers of oximes. The choice of eluent is crucial and would require optimization.[1]

-

Fractional Crystallization: If the solubilities of the E and Z isomers differ significantly in a particular solvent system, fractional crystallization can be an effective purification method.

-

Acid-Mediated Precipitation: A promising method involves treating a solution of the E/Z mixture with an acid under anhydrous conditions. For some aryl alkyl oximes, the (E)-isomer preferentially precipitates as an immonium salt, which can then be isolated and neutralized to yield the pure (E)-oxime.[9]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed.

Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | 3-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | [10][11] |

| CAS Number | 691007-09-7 | [10] |

| Molecular Formula | C₂₃H₂₈F₂N₄O₂ | [10] |

| Molecular Weight | 430.49 g/mol | [10] |

| Appearance | White to Off-White Solid | [12] |

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of this compound and for distinguishing it from the Z-isomer and other related impurities.

Typical HPLC Method Parameters:

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile/Methanol and a buffer (e.g., ammonium acetate) in a gradient or isocratic mode. | The organic modifiers and buffer are optimized to achieve good resolution between the isomers and other impurities.[13][14] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at ~280 nm | Risperidone and its related compounds have a strong UV absorbance at this wavelength.[15] |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Temperature control ensures reproducible retention times. |

The this compound would be expected to have a different retention time compared to the Z-isomer due to differences in their polarity and interaction with the stationary phase.

Spectroscopic Characterization

NMR spectroscopy is the most definitive method for elucidating the structure and stereochemistry of the oxime isomers.

Expected ¹H NMR Spectral Features:

The key difference in the ¹H NMR spectra of the E and Z isomers will be the chemical shifts of the protons near the C=N-OH group. The spatial arrangement of the hydroxyl group will cause different shielding/deshielding effects on the neighboring protons of the piperidine and difluorophenyl rings. The proton of the oxime hydroxyl group (-NOH) is expected to appear as a broad singlet in the downfield region.

Expected ¹³C NMR Spectral Features:

Similar to ¹H NMR, the chemical shifts of the carbon atoms in the vicinity of the C=N bond will differ between the E and Z isomers. The carbon of the C=N group will have a characteristic chemical shift in the range of 150-160 ppm.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 430.5, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: The fragmentation pattern is expected to involve cleavage at the piperidine ring and the ethyl linker, similar to that of risperidone.[16][17] Key fragments would likely correspond to the pyrido[1,2-a]pyrimidin-4-one moiety and the (2,4-difluorophenyl)(hydroxyimino)methyl-piperidine fragment.

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3400-3200 (broad) | O-H | Stretching (oxime) |

| ~3100-3000 | C-H | Stretching (aromatic) |

| ~2950-2850 | C-H | Stretching (aliphatic) |

| ~1660 | C=O | Stretching (amide) |

| ~1620 | C=N | Stretching (oxime) |

| ~1550 | C=C | Stretching (aromatic) |

| ~1270 | C-F | Stretching |

The IR spectrum of this compound would be very similar to that of the Z-isomer and risperidone itself, with the most notable difference potentially being in the fingerprint region due to subtle changes in the overall molecular geometry.[18][19][20][21]

Conclusion

This compound, a critical process-related impurity in the synthesis of risperidone, requires careful control and characterization. This guide has outlined a scientifically grounded approach to its synthesis, isolation, and comprehensive characterization. While a dedicated synthesis for this impurity is not the primary goal of pharmaceutical manufacturing, understanding its formation and properties is indispensable for process optimization, analytical method development, and ensuring the final drug product's quality and safety. The methodologies and expected analytical data presented herein provide a valuable resource for scientists and researchers in the pharmaceutical industry.

References

-

Sharghi, H., & Hosseini Sarvari, M. (2001). Selective Synthesis of E and Z Isomers of Oximes. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Selective Synthesis of E and Z Isomers of Oximes. Retrieved from [Link]

-

More, K. R., et al. (2017). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 9(23), 82-84. [Link]

-

ResearchGate. (n.d.). Mass spectra and the proposed patterns of fragmentation of (a) RIS, (b)... Retrieved from [Link]

-

Gupta, P. (2021). Synthesis of related substances of antipsychotic drug Risperidone. The Pharma Innovation Journal, 10(11), 99-104. [Link]

-

Rao, V. J., et al. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145. [Link]

-

Shinde, V. (2022). Review on Risperidone and its related Impurities. Veeprho. [Link]

-

SynZeal. (n.d.). Risperidone EP Impurity A. Retrieved from [Link]

- Google Patents. (n.d.). Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes.

- Google Patents. (n.d.). Process for making risperidone and intermediates therefor.

-

Bharathi, C., et al. (2008). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 165-169. [Link]

- Google Patents. (n.d.). Process for making risperidone and intermediates therefor.

-

ResearchGate. (n.d.). Fig. no. 2: FTIR spectra of risperidone. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed fragmentation pathways of a risperidone b 9-hydroxyrisperidone c IS… Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of Risperidone. Retrieved from [Link]

- Google Patents. (n.d.). Process for making risperidone and intermediates therefor.

-

Pharmaffiliates. (n.d.). Risperidone-impurities. Retrieved from [Link]

-

IRIS-AperTO. (n.d.). Photocatalytic transformation of the antipsychotic drug risperidone in aqueous media on reduced graphene oxide—TiO2 composites. Retrieved from [Link]

-

ResearchGate. (n.d.). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of risperidone. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of Risperidone pure drug. Retrieved from [Link]

-

Journal of Pharma Insights and Research. (n.d.). A Review on Analytical Methods for Determination of Risperidone. Retrieved from [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. AAPS PharmSciTech, 7(1), E23. [Link]

-

ResearchGate. (n.d.). LC/ESI-MS/MS chromatograms of risperidone and its major metabolite,... Retrieved from [Link]

-

Divan, P. V., et al. (2014). Method development and validation for estimation of risperidone in novel liquisolid formulation by RP-HPLC. Der Pharmacia Lettre, 6(1), 166-174. [Link]

-

Zenodo. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTITATIVE ESTIMATION OF ANTIPSYCHOTIC DRUG IN PHARMACEUTICAL DOSAGE FORM BY RP-HPLC METHOD. [Link]

-

Labm. (n.d.). This compound (Standard). Retrieved from [Link]

-

Magar, L. P., et al. (2020). DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry, 13(2), 940-948. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Risperidone. Retrieved from [Link]nih.gov/compound/Risperidone)

Sources

- 1. Selective Synthesis of E and Z Isomers of Oximes | Semantic Scholar [semanticscholar.org]

- 2. veeprho.com [veeprho.com]

- 3. EP1560814A1 - Process for making risperidone and intermediates therefor - Google Patents [patents.google.com]

- 4. CN1720228A - Process for making risperidone and intermediates therefor - Google Patents [patents.google.com]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. EP0009865A1 - Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes - Google Patents [patents.google.com]

- 10. biosynth.com [biosynth.com]

- 11. Risperidone EP Impurity A | 691007-09-7 | SynZeal [synzeal.com]

- 12. CAS 691007-09-7: 3-[2-[4-[C-(2,4-difluorophenyl)-N-hydroxy… [cymitquimica.com]

- 13. Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. jopir.in [jopir.in]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Definitive Guide to the Structural Elucidation of Risperidone E-Oxime: A Technical Whitepaper for Drug Development Professionals

Preamble: The Imperative of Impurity Profiling in Pharmaceutical Development

In the landscape of modern drug development, the principle of "know your molecule" extends beyond the active pharmaceutical ingredient (API) to encompass the entire impurity profile. Regulatory bodies worldwide mandate the identification and characterization of any impurity present at or above a specified threshold. These impurities can arise from the synthetic route, degradation of the drug substance, or interaction with excipients. Their presence can have significant implications for the safety, efficacy, and stability of the final drug product. This guide provides an in-depth, experience-driven walkthrough of the structural elucidation of a specific, yet illustrative, impurity: Risperidone E-Oxime. Our focus will be on the "why" behind each analytical step, providing a robust framework for tackling similar challenges in your own research and development endeavors.

Risperidone, an atypical antipsychotic, is a well-established therapeutic agent.[1] Its synthesis and storage can, however, lead to the formation of various related substances, including the E-oxime isomer, which is recognized as a potential impurity by pharmacopeias.[2] The elucidation of such a structure is not merely an academic exercise; it is a critical component of ensuring patient safety and meeting stringent regulatory requirements.

The Genesis of an Impurity: Isolation and Preliminary Assessment

The journey of structural elucidation begins with the detection and isolation of the unknown impurity. In the context of Risperidone, a stability study or a forced degradation study—exposing the API to stress conditions such as acid, base, oxidation, heat, and light—would likely reveal the presence of novel peaks in a High-Performance Liquid Chromatography (HPLC) analysis.[3][4][5]

A Plausible Formation Pathway

The formation of an oxime from a ketone precursor is a classic organic reaction. In the synthesis of Risperidone, a ketone intermediate is often involved, which can react with hydroxylamine or a related reagent. Alternatively, degradation of a part of the Risperidone molecule could potentially unmask a ketone that subsequently forms an oxime. A patent for the preparation of Risperidone discusses the formation of oxime intermediates, highlighting a potential origin for this compound as a process-related impurity.[6][7]

Experimental Protocol: Isolation by Preparative HPLC

-

Method Development: An initial analytical HPLC method is developed to achieve baseline separation of Risperidone from its impurities. A typical method might employ a C18 column with a gradient elution of acetonitrile and a phosphate buffer.[3]

-

Scale-Up: The analytical method is scaled up to a preparative HPLC system to isolate a sufficient quantity of the impurity for spectroscopic analysis (typically in the milligram range).

-

Fraction Collection and Purity Check: Fractions corresponding to the impurity peak are collected, pooled, and the solvent is removed. The purity of the isolated impurity is then confirmed using the analytical HPLC method.

The Heart of the Matter: A Multi-pronged Spectroscopic Approach

With a pure sample of the impurity in hand, we embark on the core of the structural elucidation process. Our strategy is to use a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to piece together the molecular puzzle.

Mass Spectrometry: Unveiling the Molecular Mass and Formula

High-resolution mass spectrometry (HRMS) is our first port of call. It provides the accurate mass of the molecular ion, which allows us to determine the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

-

Sample Preparation: The isolated impurity is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Analysis: The sample is infused into the mass spectrometer, and the mass of the protonated molecule ([M+H]⁺) is measured.

Interpreting the Data:

For this compound, we would expect a molecular formula of C₂₃H₂₈F₂N₄O₂.[8] The expected monoisotopic mass of the protonated molecule would be approximately 431.2257 m/z. The HRMS data would either confirm or refute this proposed formula with a high degree of confidence (typically within 5 ppm).

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern that provides clues about the molecule's substructures. For Risperidone and its analogues, characteristic fragmentation patterns have been documented.[9][10][11] We would expect to see fragments corresponding to the stable pyridopyrimidinone and the piperidine moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom, as well as their connectivity. For a comprehensive analysis, a suite of 1D and 2D NMR experiments is required.

Experimental Protocol: NMR Spectroscopy

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Experiments:

-

¹H NMR (Proton NMR)

-

¹³C NMR (Carbon-13 NMR)

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

Data Interpretation: A Comparative Approach

The most powerful way to interpret the NMR data for an impurity is to compare it with the known spectra of the parent drug, Risperidone.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Risperidone (Observed, δ ppm) | This compound (Predicted, δ ppm) | Rationale for Predicted Shift |

| Aromatic Protons | ~7.0-8.0 | ~7.0-8.0 | Minimal change expected in the aromatic region of the pyridopyrimidinone moiety. The difluorophenyl group will show characteristic splitting patterns. |

| Piperidine Protons | ~1.8-3.5 | ~1.8-3.6 | Protons alpha to the C=N-OH group will experience a change in their chemical environment, leading to shifts. |

| Ethyl Bridge Protons | ~2.5-3.0 | ~2.5-3.0 | Minor changes expected. |

| Pyridopyrimidinone Protons | ~1.9-4.0 | ~1.9-4.0 | Minimal change expected. |

| Oxime OH Proton | N/A | ~10-12 | A broad singlet, characteristic of an oxime hydroxyl proton. |

| Aromatic Carbons | ~110-165 | ~110-165 | Minimal change expected in the pyridopyrimidinone aromatic carbons. The difluorophenyl carbons will be present. |

| C=N Carbon | N/A | ~150-160 | Characteristic chemical shift for an oxime carbon. |

| Piperidine Carbons | ~25-60 | ~25-60 | Carbons in the piperidine ring will show some shifts due to the change in the substituent. |

| C=O Carbon | ~160 | ~160 | Minimal change expected. |

Note: Predicted chemical shifts are estimates based on the known structure of Risperidone and general principles of NMR spectroscopy. Actual values may vary. Computational prediction tools can provide more accurate estimations.[12][13][14]

2D NMR: Connecting the Dots

-

COSY: Reveals proton-proton couplings, allowing us to trace the connectivity within spin systems (e.g., the protons on the piperidine ring and the ethyl bridge).

-

HSQC: Correlates each proton with the carbon it is directly attached to, aiding in the assignment of carbon signals.

-

HMBC: Shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the different fragments of the molecule. For instance, an HMBC correlation from the piperidine protons to the C=N carbon would be definitive proof of the oxime's location.

The Final Piece of the Puzzle: Confirming the "E" Stereochemistry

The designation "E" (from the German entgegen, meaning opposite) in this compound refers to the stereochemistry around the C=N double bond. In the E-isomer, the hydroxyl group and the higher-priority substituent on the carbon atom are on opposite sides of the double bond. Confirming this stereochemistry is vital, as different isomers can have different toxicological profiles.

The Nuclear Overhauser Effect (NOE): Probing Spatial Proximity

A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D NOE experiment can be used to determine the stereochemistry. An NOE is observed between protons that are close in space, regardless of their bonding connectivity.

-

Expected Observation for the E-Isomer: In the E-isomer, the oxime OH proton would be in close proximity to the protons on the piperidine ring. An NOE between the OH proton and these piperidine protons would be strong evidence for the E configuration.

-

Expected Observation for the Z-Isomer: In the Z-isomer (zusammen, meaning together), the OH proton would be closer to the difluorophenyl ring, and an NOE would be expected between the OH proton and the aromatic protons of that ring.

Synthesizing the Evidence: A Self-Validating Conclusion

Caption: A logical workflow for impurity identification and characterization.

Conclusion: Beyond this compound

The systematic approach detailed in this guide for the structural elucidation of this compound serves as a robust template for the characterization of any unknown pharmaceutical impurity. By combining meticulous isolation techniques with a suite of powerful spectroscopic methods, and by always questioning the "why" behind each experimental choice, researchers can confidently and accurately identify and characterize these critical components of a drug's profile. This commitment to scientific integrity and thoroughness is fundamental to the development of safe and effective medicines.

References

-

Der Pharma Chemica. Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. 2017;9(23):82-84. Available from: [Link]

-

The Pharma Innovation Journal. Synthesis of related substances of antipsychotic drug Risperidone. 2021; 10(11): 99-104. Available from: [Link]

- Sattanathan, P., et al. Structural studies of impurities of risperidone by hyphenated techniques. Journal of Pharmaceutical and Biomedical Analysis. 2006;40(3):598-604.

-

SynZeal. Risperidone EP Impurity A | 691007-09-7. Available from: [Link]

- Kumar, A., et al. Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. International Journal of Pharmaceutical Sciences and Research. 2011;2(9):2369.

- Google Patents. Improved process for preparation of risperidone. WO2004020439A2.

- Google Patents. Process for making risperidone and intermediates therefor. EP1560814A1.

-

ResearchGate. Mass spectra and the proposed patterns of fragmentation of (a) RIS, (b)... Available from: [Link]

- Vascuri, J. R., et al. Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research. 2013;5(7):141-145.

- Guan, Y., et al. Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. ChemRxiv. 2021.

- Manikandan, K., et al. method development and validation of risperidone by rp-hplc. International Journal of Research in Pharmaceutical and Nano Sciences. 2014;3(4):323-330.

-

ResearchGate. Proposed fragmentation pathways of a risperidone b 9-hydroxyrisperidone c IS... Available from: [Link]

- Journal of Pharma Insights and Research. A Review on Analytical Methods for Determination of Risperidone. 2025;03(04):253-260.

- ResearchGate. A Review on Analytical Methods for Determination of Risperidone: Review Article. 2025.

- Wishart, D.S., et al. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. 2024;14(5):290.

- ResearchGate.

-

ResearchGate. LC/ESI-MS/MS chromatograms of risperidone and its major metabolite,... Available from: [Link]

- Lee, J., et al. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. 2022;12(1):20288.

- ResearchGate.

- Longdom Publishing. Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta. Journal of Analytical & Bioanalytical Techniques. 2015;6(5).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 46782889, this compound. Retrieved January 14, 2026 from [Link].

- Zhang, G., et al. Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences. 2007;850(1-2):468-73.

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets | Semantic Scholar [semanticscholar.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. jopir.in [jopir.in]

- 5. researchgate.net [researchgate.net]

- 6. WO2004020439A2 - Improved process for preparation of risperidone - Google Patents [patents.google.com]

- 7. EP1560814A1 - Process for making risperidone and intermediates therefor - Google Patents [patents.google.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. researchgate.net [researchgate.net]

Spectroscopic Analysis of Risperidone E-Oxime: A Technical Guide for Structural Elucidation and Purity Assessment

Introduction: The Significance of Characterizing Risperidone E-Oxime

Risperidone, a cornerstone atypical antipsychotic, functions through potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] Its efficacy and safety are contingent on its purity. Within the pharmaceutical landscape, impurities are not merely benign deviations; they can be pharmacologically active, toxic, or impact the stability of the final drug product. "this compound" (Chemical Formula: C₂₃H₂₈F₂N₄O₂, Molecular Weight: 430.49 g/mol ) is recognized as a potential process-related impurity or degradation product of Risperidone.[1][2][3][4][5][6]

The formation of an oxime from a ketone precursor is a common synthetic step, and residual oxime or its formation through degradation pathways necessitates rigorous analytical control.[7][8] The "E" designation in this compound refers to the stereochemistry about the C=N double bond, a critical structural feature that can influence its physicochemical and biological properties.[9] Therefore, the unambiguous identification and characterization of this specific isomer are paramount for ensuring the quality and safety of Risperidone.

This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound. It is designed for researchers, quality control analysts, and drug development professionals, offering not just protocols, but the scientific rationale behind the analytical choices. We will delve into a multi-modal spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy to build a complete structural and purity profile of this critical impurity.

Logical Framework for Spectroscopic Analysis

The analytical strategy is built on the principle of orthogonal techniques, where each method provides unique and complementary information to build a cohesive and definitive structural assignment.

Caption: Orthogonal workflow for this compound analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR, along with 2D experiments like COSY and HSQC, will provide a detailed map of the molecule's carbon-hydrogen framework and confirm the E-isomer configuration.

Rationale for Experimental Choices

-

Solvent Selection: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is particularly useful as it can facilitate the observation of exchangeable protons, such as the oxime hydroxyl (-OH) proton.

-

¹H NMR: This experiment will reveal the number of different types of protons, their chemical environment, their integration (ratio), and their connectivity through spin-spin coupling. The chemical shift of protons near the C=N-OH group will be critical for confirming the structure.

-

¹³C NMR: This provides a count of unique carbon atoms. The chemical shift of the oximino carbon (>C=N-OH) is highly characteristic and sensitive to stereochemistry, typically appearing in the 150-165 ppm range.[10][11]

-

2D NMR (COSY/HSQC): These experiments are self-validating. COSY (Correlation Spectroscopy) confirms proton-proton couplings (e.g., within the piperidine and ethyl chain), while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to its attached carbon, leaving no ambiguity in assignments.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum over a range of -1 to 12 ppm.

-

The hydroxyl proton of the oxime is expected to appear as a broad singlet between δ 8.0-11.0 ppm, which is exchangeable with D₂O.[12]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum over a range of 0 to 220 ppm.

-

-

2D NMR Acquisition (if necessary for full assignment):

-

Perform standard COSY and HSQC experiments to establish connectivity.

-

Expected Spectral Data & Interpretation

The key to confirming the structure lies in comparing the spectrum to that of Risperidone and identifying the specific changes associated with the oxime group.

| Technique | Expected Key Observations for this compound | Rationale |

| ¹H NMR | A broad singlet, exchangeable with D₂O, in the δ 8.0-11.0 ppm region.[12] | Characteristic signal for the oxime hydroxyl proton (-N-OH ). |

| Aromatic signals corresponding to the difluorophenyl and pyrido-pyrimidinone ring systems. | These core structures are shared with Risperidone. | |

| Aliphatic signals for the piperidine and ethyl bridge protons. Shifts will differ slightly from Risperidone due to the change from a C=O to a C=N-OH group. | The electronic environment of the piperidine ring is altered by the adjacent oxime functionality. | |

| ¹³C NMR | A signal in the δ 150-165 ppm range.[10][11] | Diagnostic for the oximino carbon (C =N-OH). This replaces the carbonyl carbon signal of the parent ketone impurity. |

| Absence of the benzisoxazole ring carbons seen in Risperidone. | The oxime is an impurity related to a different synthetic route or degradation pathway not involving the intact benzisoxazole moiety. | |

| Presence of signals for the difluorophenyl and pyrido-pyrimidinone carbons. | Confirms the presence of the other major fragments of the molecule. |

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the analyte, serving as a primary confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition. Furthermore, tandem MS (MS/MS) reveals fragmentation patterns that act as a structural fingerprint.

Rationale for Experimental Choices

-

Ionization Technique: Electrospray Ionization (ESI) is the method of choice for a molecule like this compound, which is polar and contains basic nitrogen atoms that are readily protonated. Analysis in positive ion mode ([M+H]⁺) is expected to be highly sensitive.

-

Analyzer: A high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap is crucial for obtaining an accurate mass measurement, which validates the elemental formula (C₂₃H₂₈F₂N₄O₂).

-

Tandem MS (MS/MS): By isolating the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions. This fragmentation pattern provides a self-validating system for confirming the connectivity of the molecular structure.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.

-

Chromatography (Optional but Recommended): Use a reverse-phase HPLC system (e.g., C18 column) coupled to the mass spectrometer. This allows for separation from other potential impurities before MS analysis.

-

MS Acquisition (Full Scan):

-

Perform a full scan in positive ESI mode to identify the protonated molecular ion ([M+H]⁺).

-

For this compound (MW = 430.49), the expected [M+H]⁺ ion will be at m/z 431.23.

-

-

MS/MS Acquisition (Product Ion Scan):

-

Set the mass spectrometer to isolate the precursor ion at m/z 431.23.

-

Apply collision energy to induce fragmentation and acquire the product ion spectrum.

-

Expected Fragmentation Pathway

Caption: Predicted MS/MS fragmentation of this compound.

| Data Type | Expected Result | Interpretation & Confirmation |

| HRMS (Full Scan) | [M+H]⁺ ion observed at m/z 431.2257 (calculated for C₂₃H₂₉F₂N₄O₂⁺). | Confirms the elemental composition with high accuracy (< 5 ppm error), strongly supporting the identity as this compound. |

| MS/MS (Product Ions) | Key fragment at m/z ~219. | Corresponds to the protonated 3-(2-aminoethyl)-2-methyl-pyrido[1,2-a]pyrimidin-4-one moiety, confirming one half of the molecule. |

| Key fragment at m/z ~213. | Corresponds to the protonated (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime fragment, confirming the other half of the molecule. |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR is excellent for confirming the presence of the oxime group and other key functionalities.

Rationale for Experimental Choices

The primary goal is to identify vibrational modes specific to the oxime (C=N, N-O, and O-H) and other groups like the amide carbonyl (C=O) and aromatic C-H bonds. This provides a characteristic "fingerprint" of the molecule.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the this compound powder directly onto the ATR crystal. Alternatively, prepare a potassium bromide (KBr) pellet containing ~1% of the sample.

-

Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Expected Spectral Data & Interpretation

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance for this compound |

| ~3600 - 3200 (broad) | O-H stretch[13][14] | Confirms the presence of the hydroxyl group of the oxime. Its broadness indicates hydrogen bonding. |

| ~3100 - 3000 | Aromatic C-H stretch | Indicates the presence of the difluorophenyl and pyrido-pyrimidinone rings. |

| ~2950 - 2850 | Aliphatic C-H stretch | Corresponds to the piperidine and ethyl chain moieties. |

| ~1665 | C=O stretch (amide) | From the pyrido-pyrimidinone ring system. |

| ~1640 - 1660 | C=N stretch[12][13][14] | A key characteristic band confirming the presence of the oxime double bond. |

| ~945 | N-O stretch[13] | Another diagnostic peak for the oxime functional group. |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Characterizing the Chromophore

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, specifically its chromophoric system. While not as structurally definitive as NMR or MS, it is a valuable tool for quantitative analysis and for confirming the integrity of the conjugated systems within this compound.

Rationale for Experimental Choices

The UV spectrum is determined by the conjugated π-electron systems in the molecule, primarily the difluorophenyl ring and the pyrido-pyrimidinone system. The position of maximum absorbance (λ_max) and the molar absorptivity are characteristic properties. The spectrum can be compared to that of Risperidone to note any shifts due to the modification at the piperidine ring. Risperidone itself shows maximum absorbance around 238 nm and 280 nm.[15][16]

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Use a UV-grade solvent such as methanol, ethanol, or acetonitrile.

-

Sample Preparation: Prepare a stock solution of known concentration (e.g., 100 µg/mL). From this, prepare a series of dilutions (e.g., 2-20 µg/mL) to establish linearity and determine the λ_max.

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Scan the sample solution from 400 nm down to 200 nm against a solvent blank.

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

Expected Spectral Data & Interpretation

| Parameter | Expected Result | Interpretation |

| λ_max | Maxima are expected near 238 nm and 280 nm, potentially with slight shifts compared to Risperidone.[15][17] | The core chromophores (pyrido-pyrimidinone and difluorophenyl systems) are largely intact. The change from a benzisoxazole to a difluorophenyl-oxime moiety will likely cause a subtle shift in the absorbance maxima. |

| Molar Absorptivity (ε) | A characteristic value at each λ_max. | Can be used for quantitative analysis via the Beer-Lambert law once a reference standard is established. |

Conclusion

The structural elucidation of this compound demands a meticulous and multi-faceted analytical approach. By integrating the definitive connectivity and stereochemical information from NMR, the unambiguous molecular weight and fragmentation data from MS, the functional group confirmation from FTIR, and the chromophoric signature from UV-Vis spectroscopy, a complete and verifiable profile of this critical impurity can be established. This rigorous characterization is not merely an academic exercise; it is a foundational requirement for ensuring the quality, safety, and efficacy of Risperidone drug products, upholding the highest standards of scientific integrity in pharmaceutical development.

References

-

Sattanathan, P., Babu, J. M., Vyas, K., Reddy, R. B., Rajan, S. T., & Sudhakar, P. (2006). Structural studies of impurities of risperidone by hyphenated techniques. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 598–604. [Link]

-

Patel, Y., & Dedania, Z. (2014). Spectrophotometric Determination of pKa and Log P of Risperidone. Journal of Pharmaceutical Sciences and Research, 6(3), 133-136. [Link]

-

Bishop, J. R., & Ellingrod, V. L. (2012). Bacterial degradation of risperidone and paliperidone in decomposing blood. Journal of Forensic Sciences, 57(4), 1063–1067. [Link]

-

Kumar, A., & Kumar, R. (2016). Development of Analytical Method for Risperidone by UV Spectrophotometry. International Journal of Pharmaceutical Sciences and Research, 7(5), 2154-2158. [Link]

-

Sagar, R., & Singh, A. (2018). Risperidone degradation at 3.00 % H2O2 exposition. International Journal of Pharmacy and Pharmaceutical Sciences, 10(7), 89-95. [Link]

-

Hawkes, G. E., & Roberts, J. D. (1972). 13C Nuclear Magnetic Resonance of Oximes. I. Solvent and Isotope Effects on the 13C Chemical Shifts of Acetoxime. Canadian Journal of Chemistry, 50(12), 1956–1959. [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

Sultana, N., Arayne, M. S., & Shafi, N. (2010). UV Spectrophotometric Determination of Risperidone in Bulk and Its Formulation. Journal of the Chemical Society of Pakistan, 32(4), 495-498. [Link]

-

Dąbrowska, M., & Stasiewicz-Urban, A. (2019). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. In NMR Spectroscopy in Pharmaceutical Analysis. IntechOpen. [Link]

-

Cakirer, O., Kilic, E., & Uslu, B. (2011). Electrochemical and Spectrophotometric Methods to Assay of Risperidone an Antipsychotic Drug in Pharmaceutical and Biological Samples. Asian Journal of Chemistry, 23(2), 635-640. [Link]

-

Hawkes, G. E., Herwig, K., & Roberts, J. D. (1974). Nuclear magnetic resonance spectroscopy. Use of carbon-13 spectra to establish configurations of oximes. The Journal of Organic Chemistry, 39(8), 1017–1024. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wasylishen, R. E., & Schaefer, T. (1975). Dipolar NMR spectra of the oxime moiety in (E)-acetophenone oxime. Carbon and nitrogen chemical shielding anisotropies. Journal of the American Chemical Society, 97(16), 4703–4704. [Link]

-

Singh, R., & Kumar, S. (2014). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 6(1), 323-328. [Link]

-

Fujisawa, Y., Takahashi, Y., Teraoka, R., & Kitagawa, S. (2017). Photostability of Risperidone in Tablets. Chemical and Pharmaceutical Bulletin, 65(1), 92–97. [Link]

-

Reddy, G. S., Reddy, S. L., & Reddy, P. J. (2009). Spectrophotometric Estimation of Risperidone in Tablets. Indian Journal of Pharmaceutical Sciences, 71(1), 81–83. [Link]

-

Reddy, G. S., Reddy, S. L., & Reddy, P. J. (2014). Spectrophotometric Estimation of Risperidone in Tablets. Indian Journal of Pharmaceutical Sciences, 76(5), 449-452. [Link]

-

Fujisawa, Y., Takahashi, Y., Teraoka, R., & Kitagawa, S. (2017). Solid-state UV-VIS spectra of risperidone and samples a)~c). [Image]. ResearchGate. [Link]

-

Leydman, N. E., & Norcott, P. L. (2024). Aldoximes enable proton-relayed NMR hyperpolarisation. Chemical Communications, 60(70), 9823-9826. [Link]

-

Bharathi, Ch., et al. (2006). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 598-604. [Link]

-

Suthar, A. P., et al. (2009). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. International Journal of PharmTech Research, 1(3), 568-574. [https://www.sphinxsai.com/2009/pharm/pharm/pt=06, (568-574).pdf]([Link], (568-574).pdf)

-

Wikipedia. (n.d.). Oxime. Retrieved from [Link]

-

The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. The Pharma Innovation Journal, 10(10), 1545-1550. [Link]

-

Rao, V. J., Shankar, R., Mukkanti, K., & Vekariya, N. A. (2012). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 4(10), 4567-4571. [Link]

-

Bharathi, C., et al. (2006). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 598-604. [Link]

-

ResearchGate. (n.d.). IR absorbance of oxime, showing characteristic bands: 3418 cm −1 (O-H...) [Image]. Retrieved from [Link]

-

Mondal, J., & Khan, A. T. (2010). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Journal of the Brazilian Chemical Society, 21(5), 903-907. [Link]

- Reddy, M. S., et al. (2004). Improved process for preparation of risperidone.

-

ResearchGate. (n.d.). Comparison of the reported methods for synthesis of oxime with the.... Retrieved from [Link]

-

Bharathi, C., et al. (2008). Identification, isolation and characterization of potential degradation product in risperidone tablets. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 165-169. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | C23H28F2N4O2 | CID 46782889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. chemscene.com [chemscene.com]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. WO2004020439A2 - Improved process for preparation of risperidone - Google Patents [patents.google.com]

- 9. Aldoximes enable proton-relayed NMR hyperpolarisation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03231D [pubs.rsc.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oxime - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ajrconline.org [ajrconline.org]

- 17. asianpubs.org [asianpubs.org]

Risperidone E-Oxime: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of a Key Risperidone Impurity: Synthesis, Characterization, and Analytical Considerations

Introduction

Risperidone, an atypical antipsychotic medication, is a cornerstone in the management of various psychiatric disorders.[1] As with any pharmaceutical agent, ensuring the purity and safety of the final drug product is of paramount importance. This necessitates a thorough understanding of any potential impurities that may arise during the synthesis of the active pharmaceutical ingredient (API). One such critical impurity is Risperidone E-Oxime, a geometric isomer formed during the synthesis of a key intermediate. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, characterization, and analytical methodologies for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals engaged in the study and quality control of risperidone.

Physicochemical Properties

This compound is a potential impurity that can be found in commercial preparations of risperidone. A comprehensive understanding of its fundamental properties is essential for its identification and control.

| Property | Value | Source |

| CAS Number | 691007-09-7 | [2] |

| Molecular Formula | C₂₃H₂₈F₂N₄O₂ | [3] |

| Molecular Weight | 430.49 g/mol | [3] |

| Appearance | Solid (typical) | N/A |

| Solubility | Soluble in organic solvents such as methanol and acetonitrile. | Inferred from analytical methods |

Stereochemistry and Formation

The formation of this compound is intrinsically linked to the synthesis of the risperidone molecule. A key step in the synthesis of risperidone involves the formation of an oxime intermediate. This reaction can result in the formation of two geometric isomers: the Z-oxime and the E-oxime. The Z-isomer is the desired intermediate for the subsequent cyclization reaction to form the benzisoxazole ring of risperidone.[4][5][6] The E-isomer, this compound, is considered a process-related impurity.

Figure 1: Simplified schematic of the formation of Z- and E-oxime isomers during risperidone synthesis.

The ratio of the Z- and E-isomers can be influenced by the reaction conditions. Interestingly, it has been discovered that the Z- and E-isomers can be separated by converting them into their acetic acid salt forms, which allows for the isolation of the desired Z-isomer.[4] Furthermore, the E-isomer can be converted to the more favorable Z-isomer through heating in the presence of an acid or an acid salt.[5]

Synthesis and Isolation

While the primary goal in risperidone synthesis is to maximize the formation of the Z-oxime, the preparation of pure this compound as a reference standard is crucial for analytical method development and validation. A general approach to obtaining the E-isomer would involve the following conceptual steps:

Experimental Protocol: Synthesis and Isolation of this compound

Objective: To synthesize and isolate this compound.

Materials:

-

Appropriate ketone precursor for risperidone synthesis

-

Hydroxylamine hydrochloride

-

Base (e.g., sodium acetate, sodium carbonate)

-

Solvents (e.g., ethanol, water)

-

Acetic acid

-

Chromatography supplies (e.g., silica gel, appropriate solvent system)

Procedure:

-

Oxime Formation: React the ketone precursor with hydroxylamine hydrochloride in the presence of a base. This will yield a mixture of Z- and E-oxime isomers.[7]

-

Isomer Enrichment (Conceptual):

-

Fractional Crystallization: Attempt to separate the isomers based on potential differences in solubility.

-

Chromatographic Separation: Utilize column chromatography to separate the E- and Z-isomers. The choice of stationary and mobile phases would need to be optimized.

-

-

Conversion and Separation (Alternative Method):

-

Convert the mixture of oxime isomers to their acetate salts by reacting with acetic acid.[4]

-

Exploit the differential solubility of the Z- and E-acetate salts to isolate the less soluble isomer, which is reported to be the Z-isomer.[4] The E-isomer would remain in the mother liquor and could be isolated from there.

-

-

Characterization: Confirm the identity and purity of the isolated this compound using appropriate analytical techniques such as NMR, MS, and HPLC.

Note: The detailed experimental conditions, including reaction times, temperatures, and specific solvent systems, would require optimization based on laboratory-scale experiments.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not extensively available in peer-reviewed literature. However, based on the known structure, the following characteristic signals would be expected. Researchers synthesizing or isolating this impurity should perform comprehensive characterization to confirm its identity.

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the difluorophenyl group, the protons of the pyrido[1,2-a]pyrimidin-4-one moiety, and the piperidine ring. The chemical shifts of the protons near the oxime functional group would differ from those of the Z-isomer.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The chemical shift of the carbon atom of the C=N bond will be a key indicator of the oxime geometry.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (430.49 m/z). The fragmentation pattern can provide valuable structural information. A potential fragmentation pathway for risperidone involves cleavage of the bond between the piperidine ring and the ethyl side chain.[8][9] A similar fragmentation would be expected for the E-oxime.

Figure 2: General analytical workflow for the determination of this compound in pharmaceutical samples.

Analytical Methods for Quantification

The control of this compound in the final drug substance is a critical aspect of quality control. Several high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) methods have been developed for the separation and quantification of risperidone and its related substances, including the E-oxime.

Representative UPLC Method Parameters

A validated UPLC method for the determination of risperidone and its impurities can provide rapid and efficient analysis. The following is a representative set of conditions based on published methods:

| Parameter | Condition | Source |

| Column | Reversed-phase C18 (e.g., Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm) | [10] |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile, methanol). | [10] |

| Flow Rate | Typically in the range of 0.3-0.5 mL/min. | [10] |

| Detection | UV detection at a wavelength where both risperidone and the impurity have significant absorbance (e.g., 260 nm). | [10] |

| Column Temperature | Controlled temperature, for example, 40°C or 72°C, to ensure reproducibility. | [10][11] |

Toxicological Significance

The toxicological profile of this compound has not been extensively studied as an independent entity. As a process-related impurity, its levels are strictly controlled in the final drug product according to regulatory guidelines (e.g., ICH). The general principle is to keep impurities at the lowest possible levels. While risperidone itself has a well-characterized toxicological profile, including potential for extrapyramidal symptoms and metabolic effects, the specific contribution of the E-oxime to this profile at typical impurity levels is not well-defined.[12] It is crucial for manufacturers to adhere to established limits for this and other impurities to ensure the safety and efficacy of the medication.

Conclusion

This compound is a significant process-related impurity in the synthesis of risperidone. A thorough understanding of its formation, properties, and analytical determination is essential for ensuring the quality and safety of the final pharmaceutical product. While the focus of synthetic efforts is to minimize its formation and favor the Z-isomer, the ability to synthesize, isolate, and characterize pure this compound is critical for its use as a reference standard in quality control laboratories. The analytical methods outlined in this guide provide a robust framework for the monitoring and control of this impurity, contributing to the overall safety and efficacy of risperidone-based therapies. Further research into the specific toxicological properties of this compound would be beneficial for a more complete risk assessment.

References

- Process for making risperidone and intermediates therefor. EP1560814A1.

- Process for making risperidone and intermediates therefor. CN1720228A.

- Nejedly, T., Pilarova, P., Kastner, P., et al. (2014). Development and validation of rapid UHPLC method for determination of risperidone and its impurities in bulk powder and tablets. International Journal of Research in Pharmacy and Chemistry, 4(2), 261-266.

- Magar, L. P., et al. (2020). DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry, 13(2), 940-948.

- The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone.

- Process for making risperidone and intermediates therefor. US20040097523A1.

- ResearchGate. (n.d.).

- Improved process for preparation of risperidone. WO2004020439A2.

- Process for preparing risperidone and intermediates therefor. CN100390146C.

- LITFL. (2020). Risperidone toxicity.

- ChemScene. (n.d.). 691007-09-7 | this compound.

- ResearchGate. (n.d.). Proposed fragmentation pathways of a risperidone b 9-hydroxyrisperidone c IS...

- Veeprho. (2022).

- GSRC. (n.d.). This compound.

Sources

- 1. veeprho.com [veeprho.com]

- 2. chemscene.com [chemscene.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. EP1560814A1 - Process for making risperidone and intermediates therefor - Google Patents [patents.google.com]

- 5. CN1720228A - Process for making risperidone and intermediates therefor - Google Patents [patents.google.com]

- 6. CN100390146C - Process for preparing risperidone and intermediates therefor - Google Patents [patents.google.com]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. litfl.com [litfl.com]

A Comprehensive Technical Guide to the Risperidone E-Oxime Reference Standard: Availability, Synthesis, and Analytical Control

This guide provides an in-depth analysis of the Risperidone E-Oxime reference standard, a critical component in the quality control and regulatory compliance of the atypical antipsychotic drug, Risperidone. Tailored for researchers, analytical scientists, and drug development professionals, this document explores the commercial availability of the reference standard, delves into its synthetic origins, and presents a detailed analytical methodology for its identification and quantification.

The Critical Role of Impurity Profiling in Risperidone Quality

Risperidone is a benzisoxazole-derived antipsychotic agent widely used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism.[1][2][3] As with any Active Pharmaceutical Ingredient (API), ensuring its purity is paramount to guaranteeing therapeutic efficacy and patient safety.[1] The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of any impurity present in an API at a level of 0.10% or greater.[4]

This compound is a known potential impurity that can arise during the synthesis of Risperidone.[5][6] Its presence must be carefully monitored and controlled within specified limits. Access to a highly purified and well-characterized this compound reference standard is therefore essential for analytical method development, validation, and routine quality control testing of Risperidone drug substance and product.[1][7]

Commercial Availability of the this compound Reference Standard

The this compound reference standard is available from several specialized chemical suppliers who provide well-characterized compounds for pharmaceutical research and quality control. The availability from these sources facilitates the accurate identification and quantification of this impurity in Risperidone samples.

| Supplier | Product/Catalogue Number | CAS Number | Purity |

| LGC Standards | TRC-R525015 | Not Explicitly Stated for E-Oxime | Not Specified |

| BOC Sciences | Not Specified | 691007-09-7 | > 95% |

| MedChemExpress | HY-135194R | 691007-09-7 | Not Specified |

| Cayman Chemical | Not Specified | 691007-09-7 | ≥98% |

| ChemScene | CS-0109796 | 691007-09-7 | ≥98% |

| SynZeal | Not Specified | Not Specified | Not Specified |

| SynThink | Not Specified | Not Specified | Not Specified |

| Pharmaffiliates | Not Specified | Not Specified | Not Specified |

Note: While some suppliers list the E-oxime, others may offer it as part of a broader category of Risperidone impurities. It is recommended to contact the suppliers directly for the most current product specifications and availability.

Chemical Profile of this compound

A clear understanding of the chemical properties of this compound is fundamental for its accurate identification.

| Property | Value | Source |

| Formal Name | 3-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | [8] |

| Molecular Formula | C₂₃H₂₈F₂N₄O₂ | [5][8][9] |

| Molecular Weight | 430.49 g/mol | [5][9] |

| CAS Number | 691007-09-7 | [5][8][9][] |

Synthetic Pathway and Formation

This compound is often formed as an intermediate or a related substance during the synthesis of Risperidone.[4] One of the synthetic routes to Risperidone involves the condensation of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one with a benzisoxazole precursor.[4] An alternative pathway involves the reaction of an oxime intermediate with the pyridopyrimidinone core.

Specifically, the synthesis can proceed through the formation of an oxime from a ketone precursor, (2,4-difluorophenyl)(4-piperidinyl)methanone. This oxime is then reacted with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride.[11] The E- and Z-isomers of the oxime can be formed, leading to the respective impurities in the final API if not properly controlled.

Caption: Synthetic pathway illustrating the formation of Risperidone E- and Z-Oximes.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A robust and validated analytical method is crucial for the accurate determination of this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for this purpose.[12][13]

Rationale for Method Design

-

Reversed-Phase Column (e.g., C8 or C18): These columns are ideal for separating moderately polar compounds like Risperidone and its impurities based on their hydrophobicity.

-

Mobile Phase: A mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (such as ammonium acetate) is used. The organic solvent controls the retention time, while the buffer maintains a stable pH to ensure consistent ionization of the analytes and sharp peak shapes.[13]

-

UV Detection: Risperidone and its related compounds possess chromophores that absorb UV light, making UV detection a suitable and common choice. The detection wavelength is selected at an absorption maximum to ensure high sensitivity.[12]

Detailed Experimental Protocol

This protocol is a representative example and may require optimization for specific instrumentation and samples.

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

Chemicals and Reagents:

-

This compound Reference Standard

-

Risperidone Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Acetate (analytical grade)

-

Water (HPLC grade)

Chromatographic Conditions:

-

Column: Supelcosil LC₈ DB (250 mm x 4.6 mm, 5 µm) or equivalent[13]

-

Mobile Phase: Methanol and 0.1 M Ammonium Acetate pH 5.5 (60:40, v/v)[13]

-

Flow Rate: 1.0 mL/min[13]

-

Column Temperature: 40°C[13]

-

Detection Wavelength: 274 nm[13]

-

Injection Volume: 20 µL

Solution Preparation:

-

Standard Stock Solution (this compound): Accurately weigh about 5 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solution: Further dilute the stock solution with the mobile phase to achieve a final concentration suitable for analysis (e.g., 1 µg/mL).

-

Sample Preparation: Accurately weigh a portion of the Risperidone API or powdered tablets, and prepare a solution in methanol to obtain a theoretical Risperidone concentration of 1 mg/mL. Sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.[13]

Caption: Workflow for the HPLC analysis of this compound.

Pharmacopeial Significance

The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) list several impurities for Risperidone. This compound is designated as Impurity A in the European Pharmacopoeia and is also recognized in the US Pharmacopeia.[14] The pharmacopeias provide standardized methods and acceptance criteria for these impurities, making the use of official reference standards, when available, a requirement for compliance. The British Pharmacopoeia also provides a reference standard for Risperidone and its impurities.[15]

Conclusion

The availability of a well-characterized this compound reference standard is indispensable for the pharmaceutical industry. It enables the development and validation of robust analytical methods to ensure that Risperidone drug substance and products meet the stringent purity requirements set by regulatory authorities. This guide has provided a comprehensive overview of the commercial sources for this reference standard, its chemical properties, synthetic origins, and a detailed analytical protocol for its quantification. By leveraging this information, scientists and researchers can confidently control the levels of this critical impurity, thereby safeguarding the quality and safety of Risperidone medications.

References

-

SynZeal. Risperidone Impurities. SynZeal. [Link]

-

SynThink Research Chemicals. Risperidone EP Impurities & USP Related Compounds. SynThink Research Chemicals. [Link]

-

Pharmaffiliates. Risperidone-impurities. Pharmaffiliates. [Link]

-

The Pharma Innovation Journal. (2021-10-16). Synthesis of related substances of antipsychotic drug Risperidone. The Pharma Innovation Journal. [Link]

-

Veeprho. Risperidone Impurities and Related Compound. Veeprho. [Link]

-

British Pharmacopoeia. risperidone impurity standard. Reference Standards catalogue - British Pharmacopoeia. [Link]

-

Der Pharma Chemica. Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica. [Link]

-

Rasayan Journal of Chemistry. DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry. [Link]

- Google Patents. WO2004020439A2 - Improved process for preparation of risperidone.

-

Labm. This compound (Standard) - Assays. Labm. [Link]

-

Asian Journal of Chemistry. Electrochemical and Spectrophotometric Methods to Assay of Risperidone an Antipsychotic Drug in Pharmaceutical and Biological Samples. Asian Journal of Chemistry. [Link]

-

Scholars Research Library. Method development and validation for estimation of risperidone in novel liquisolid formulation by RP-HPLC. Scholars Research Library. [Link]

-

PubMed Central (PMC). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. PubMed Central. [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. veeprho.com [veeprho.com]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Risperidone Impurities | SynZeal [synzeal.com]